molecular formula C17H26N2O2S B2354229 (E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide CAS No. 1181477-24-6

(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide

Cat. No.: B2354229
CAS No.: 1181477-24-6
M. Wt: 322.47
InChI Key: FJLZHPRBQROERR-UHFFFAOYSA-N
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Description

(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a phenylethenesulfonamide group and a 3-methylpiperidin-1-yl propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide typically involves the following steps:

    Formation of the Phenylethenesulfonamide Core: The phenylethenesulfonamide core can be synthesized through the reaction of phenylacetic acid with sulfonyl chloride under basic conditions to form the corresponding sulfonamide.

    Introduction of the 3-Methylpiperidin-1-yl Propyl Chain: The 3-methylpiperidin-1-yl propyl chain can be introduced through a nucleophilic substitution reaction. This involves the reaction of the phenylethenesulfonamide core with 3-methylpiperidine and a suitable alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(3-methylpiperidin-1-yl)propyl]sulfonamide: Similar structure but lacks the phenylethenesulfonamide group.

    N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethanesulfonamide: Similar structure but with an ethane instead of an ethene group.

Uniqueness

(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide is unique due to the presence of both the phenylethenesulfonamide group and the 3-methylpiperidin-1-yl propyl chain. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

IUPAC Name

(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-16-7-5-12-19(15-16)13-6-11-18-22(20,21)14-10-17-8-3-2-4-9-17/h2-4,8-10,14,16,18H,5-7,11-13,15H2,1H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLZHPRBQROERR-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCNS(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CCCNS(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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